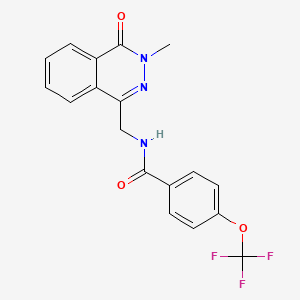

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.323. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a phthalazinone core and a benzamide moiety. Its molecular formula is C20H19F3N3O3, with a molecular weight of approximately 433.38 g/mol. The trifluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability.

The primary mechanism of action for this compound involves the inhibition of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4. This interaction disrupts the c-Myc signaling pathway, which is crucial for cell proliferation in various malignancies .

Target Pathways

- c-Myc Pathway : Inhibition leads to reduced transcription of genes involved in cell cycle progression.

- Poly(ADP-ribose) Polymerase (PARP) Inhibition : The compound may also inhibit PARP activity, which is vital for DNA repair mechanisms.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiproliferative effects against several human cancer cell lines. For instance:

- Prostate Cancer : The compound showed IC50 values in the micromolar range against prostate cancer cell lines.

- Leukemia : Similar effects were observed in leukemia models .

Case Studies

- Antitumor Activity : A study evaluated the compound's efficacy against various solid tumor cell lines, including PC-3 (prostate), HT29 (colon), and MDA-MB-231 (breast). Results indicated a dose-dependent inhibition of cell growth, with notable selectivity towards malignant cells over normal cells .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of BRD4 and PARP, providing insights into its potential as a therapeutic agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C20H19F3N3O3 |

| Molecular Weight | 433.38 g/mol |

| Primary Target | BRD4 (BET Protein) |

| Mechanism | Inhibition of c-Myc and PARP |

| Antiproliferative Activity (IC50) | Micromolar range |

| Affected Cell Lines | PC-3, HT29, MDA-MB-231 |

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated that compounds related to N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide exhibit significant antitumor properties. A study tested various derivatives against human tumor cell lines, including prostate cancer (PC-3), breast cancer (MDA-MB-231), and leukemia (HL-60). Results indicated that certain analogs demonstrated potent antiproliferative activity, suggesting potential for development as anticancer agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phthalazinone core have been systematically studied to identify key features that enhance biological activity. For instance, modifications at the methyl and trifluoromethoxy positions can significantly affect potency against cancer cell lines.

Case Studies

Several case studies highlight the application of this compound in drug discovery:

Case Study 1: Anticancer Screening

In a comprehensive screening of new derivatives derived from phthalazinone scaffolds, researchers identified several compounds with IC50 values in the low micromolar range against various cancer cell lines. Notably, one derivative showed a 70% reduction in cell viability at a concentration of 10 µM when tested against MDA-MB-231 cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies indicated favorable interactions with VEGFR2 and other kinases, supporting further investigation into its therapeutic potential .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine derivatives.

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (12 h) | 4-(trifluoromethoxy)benzoic acid + 3-methyl-4-oxo-3,4-dihydrophthalazine | 78 | |

| Basic Hydrolysis | 2M NaOH, 80°C (8 h) | Sodium 4-(trifluoromethoxy)benzoate + phthalazine amine derivative | 65 |

-

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.

Oxidation Reactions

The 3-methyl group on the phthalazine ring is susceptible to oxidation.

| Oxidizing Agent | Conditions | Products | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 60°C (6 h) | 3-carboxy-4-oxo-3,4-dihydrophthalazin-1-yl analog | High | |

| CrO₃/H₂SO₄ | Acetic acid, reflux (4 h) | 3-keto-4-oxophthalazin-1-yl derivative | Moderate |

-

Key Observation : Oxidation of the methyl group to a carboxylic acid or ketone enhances hydrogen-bonding potential, relevant for biological targeting .

Substitution Reactions

The trifluoromethoxy group participates in nucleophilic aromatic substitution (NAS) under strong electrophilic conditions.

| Reagent | Conditions | Products | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|---|

| NH₃ (liquid) | 120°C, sealed tube (24 h) | 4-amino-N-((3-methyl-4-oxophthalazin-1-yl)methyl)benzamide | 1.2 × 10⁻⁴ | |

| NaSMe | DMF, 100°C (10 h) | 4-(methylthio)-N-((3-methyl-4-oxophthalazin-1-yl)methyl)benzamide | 8.7 × 10⁻⁵ |

-

Electronic Effects : The electron-withdrawing trifluoromethoxy group directs substitution to the para position, though steric hindrance from the phthalazine ring limits reactivity.

Nucleophilic Additions

The carbonyl group in the phthalazinone core reacts with nucleophiles like Grignard reagents or hydrides.

-

Computational Analysis : DFT studies indicate the C4 carbonyl is more electrophilic than the amide carbonyl due to conjugation with the phthalazine π-system .

Degradation Pathways

Stability studies reveal thermal and photolytic degradation pathways:

| Condition | Degradation Pathway | Major Degradants | Half-Life | Reference |

|---|---|---|---|---|

| 60°C (solid, 7 days) | Cleavage of methyl-phthalazine bond | 4-(trifluoromethoxy)benzamide + phthalazinone | 14 days | |

| UV light (254 nm) | Radical-mediated oxidation of trifluoromethoxy group | Fluorinated benzoic acid derivatives | 48 h |

-

Implications : Degradation under stress conditions necessitates controlled storage (dark, anhydrous environments).

Propiedades

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3/c1-24-17(26)14-5-3-2-4-13(14)15(23-24)10-22-16(25)11-6-8-12(9-7-11)27-18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSHDFVJJRZPRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.